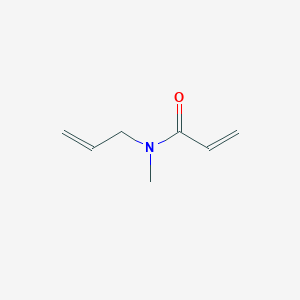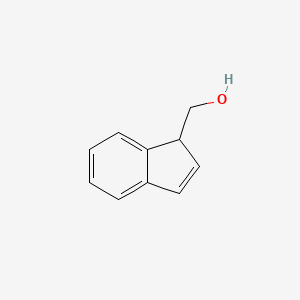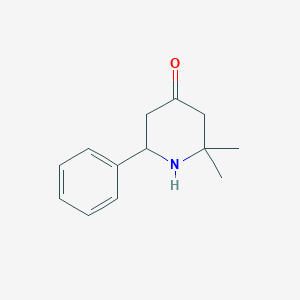
2,2-Dimethyl-6-phenylpiperidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2,2-DMPP is a heterocyclic compound with the following chemical formula:
C13H17NO
. It belongs to the class of piperidinones and exhibits interesting pharmacological properties. Despite its relatively simple structure, it has garnered attention due to its potential applications in medicinal chemistry.
Synthesis Analysis
The synthesis of 2,2-DMPP involves several methods, including cyclization reactions and functional group transformations . One common approach is the reductive amination of 2,2-dimethyl-6-phenylpiperidin-4-ol using an appropriate reducing agent (e.g., sodium borohydride ). This reaction yields 2,2-DMPP with good yield and purity.
Molecular Structure Analysis
The molecular structure of 2,2-DMPP consists of a piperidine ring with two methyl groups at the 2-position and a phenyl group at the 6-position . The ketone group at the 4-position completes the structure. The stereochemistry of the molecule is crucial for its biological activity.
Chemical Reactions Analysis
2,2-DMPP can undergo various chemical reactions, including:
- Oxidation : Conversion of the alcohol group to a ketone or other functional groups.
- Reduction : Reduction of the ketone group to an alcohol.
- Substitution : Replacing one of the hydrogen atoms with a different functional group.
- Ring-opening reactions : Cleavage of the piperidine ring under specific conditions.
Physical And Chemical Properties Analysis
- Melting Point : Approximately 120°C .
- Solubility : Moderately soluble in organic solvents (e.g., acetone , ethyl acetate ).
- Color : Typically a white to off-white crystalline solid .
Safety And Hazards
- Toxicity : While 2,2-DMPP is not highly toxic, caution should be exercised during handling.
- Irritant : It may cause skin and eye irritation.
- Storage : Store in a cool, dry place away from direct sunlight.
Future Directions
Research on 2,2-DMPP continues to explore its potential as:
- Antidepressant : Investigate its effects on neurotransmitter systems.
- Drug Development : Design derivatives with improved pharmacokinetics.
- Neuroprotective Agent : Assess its impact on neurodegenerative diseases.
properties
CAS RN |
24522-15-4 |
|---|---|
Product Name |
2,2-Dimethyl-6-phenylpiperidin-4-one |
Molecular Formula |
C13H17NO |
Molecular Weight |
203.28 g/mol |
IUPAC Name |
2,2-dimethyl-6-phenylpiperidin-4-one |
InChI |
InChI=1S/C13H17NO/c1-13(2)9-11(15)8-12(14-13)10-6-4-3-5-7-10/h3-7,12,14H,8-9H2,1-2H3 |
InChI Key |
LPNRLZPSWWMDOR-UHFFFAOYSA-N |
SMILES |
CC1(CC(=O)CC(N1)C2=CC=CC=C2)C |
Canonical SMILES |
CC1(CC(=O)CC(N1)C2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



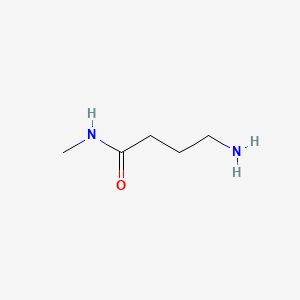
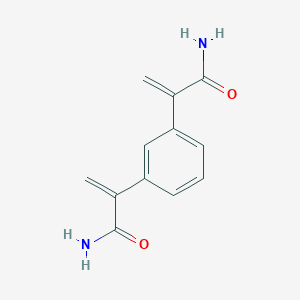
![[4-[4-(Hydroxymethyl)phenoxy]phenyl]methanol](/img/structure/B3188762.png)
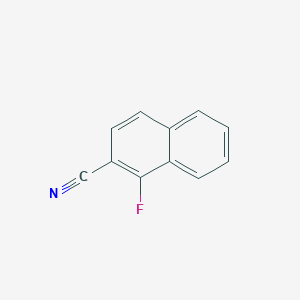
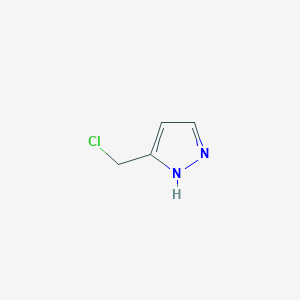
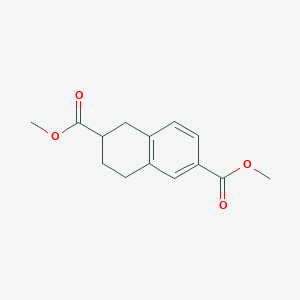
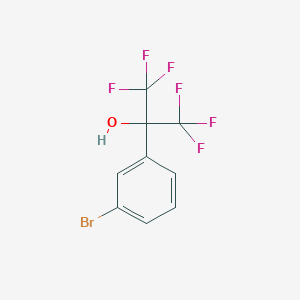
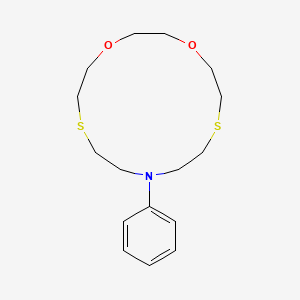
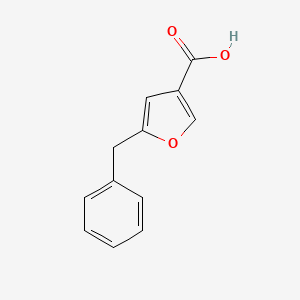
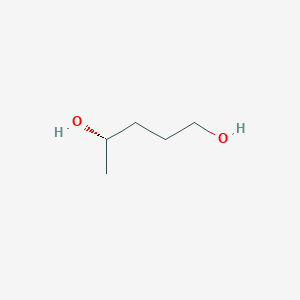
![4,5-Dihydro-2h-benzo[g]indazole](/img/structure/B3188822.png)
![2,5-Bis[(4-methoxyphenyl)amino]cyclohexa-2,5-diene-1,4-dione](/img/structure/B3188840.png)
